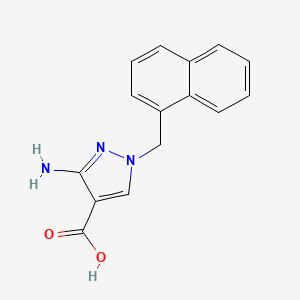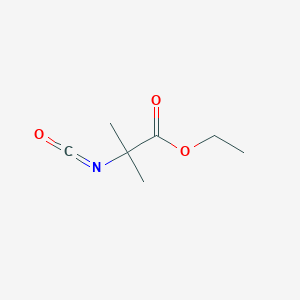
Ethyl 2-isocyanato-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-isocyanato-2-methylpropanoate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It belongs to the family of isocyanates and is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-isocyanato-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-amino-2-methylpropanoate with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
C7H15NO2+COCl2→C7H11NO3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
化学反应分析
Types of Reactions
Ethyl 2-isocyanato-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Water: Hydrolyzes to form the corresponding amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
科学研究应用
Ethyl 2-isocyanato-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers and agrochemicals.
作用机制
The mechanism of action of ethyl 2-isocyanato-2-methylpropanoate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Ethyl 2-isocyanato-2-methylpropanoate can be compared with other isocyanates such as:
Methyl isocyanate: Known for its use in the production of pesticides and its high reactivity.
Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethane coatings.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.
属性
IUPAC Name |
ethyl 2-isocyanato-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-11-6(10)7(2,3)8-5-9/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEMMTLYTQZOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
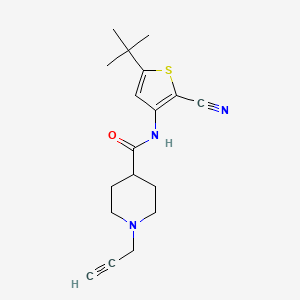
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)
![7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363362.png)
![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)
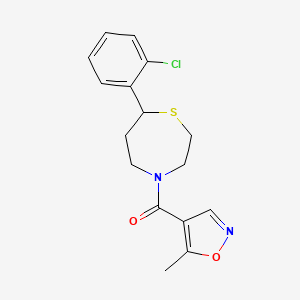
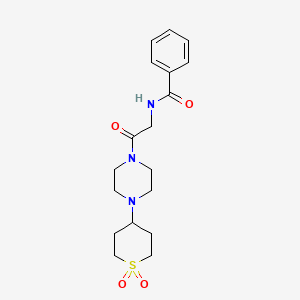
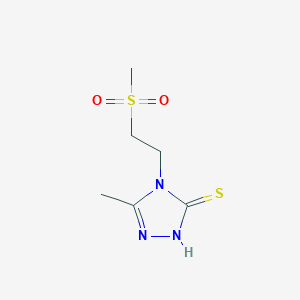
![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)
![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)
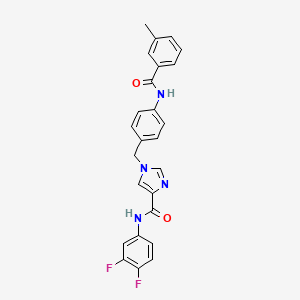
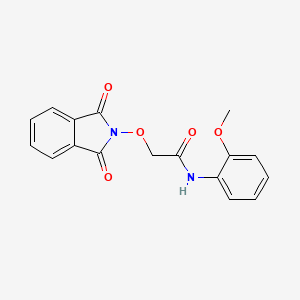
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)
